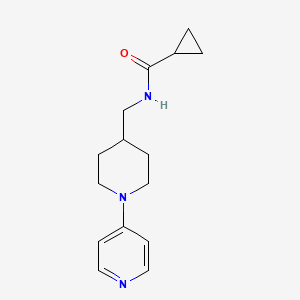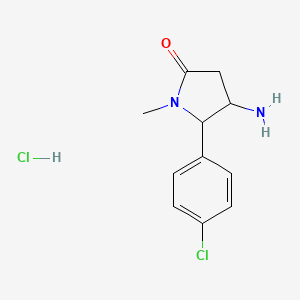![molecular formula C11H13BrFNO2 B3007106 5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1256545-29-5](/img/structure/B3007106.png)
5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. Halogenated pyridines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and bromination steps, leading to the desired product in an overall yield of 67% . Similarly, carbon-carbon coupling reactions play a crucial role in the synthesis of novel pyridine derivatives, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be elucidated using spectroscopic techniques and computational methods. For example, a combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine revealed insights into its structure through XRD and DFT studies, which showed good correspondence . The molecular structure influences the physical and chemical properties of the compound, including its reactivity and potential biological activity.
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the presence and position of the halogen substituents. The reactivity of these compounds can be further understood through studies such as the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are precursors to heterocyclic compounds . The reactivity and stability of these compounds can also be assessed through computational studies, such as HOMO and LUMO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as their spectroscopic characteristics, can be characterized using techniques like FT-IR and NMR spectroscopy . Computational studies, including DFT and TD-DFT methods, can predict vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions . Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be evaluated through experimental methods like MIC testing .
科学的研究の応用
Heterocyclic Synthesis
5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine derivatives have been utilized in the synthesis of heterocyclic compounds. For example, Martins (2002) reported the use of similar compounds in the synthesis of twelve 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones and 6-bromo-5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one, demonstrating their usefulness in heterocyclic synthesis (Martins, 2002).
Pyridoxaboroles Synthesis
Steciuk et al. (2015) discussed the synthesis of pyridoxaboroles from simple halopyridines, which are fused heterocyclic systems composed of pyridine and five-membered oxaborole rings. This study highlights the potential of using halopyridines, such as 5-bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine, in the creation of pyridoxaboroles, offering insights into nitrogen-boron coordination and hydrogen bonding in these compounds (Steciuk et al., 2015).
Nucleophilic Aromatic Substitution Studies
Abramovitch, Helmer, and Liveris (1968) investigated the kinetics of reactions between various halogeno-pyridines and their N-oxides with methoxide ion, which includes the study of 2-bromo-pyridines. This research provides valuable information on the reactivity and potential applications of bromo-pyridines in nucleophilic aromatic substitution reactions (Abramovitch, Helmer, & Liveris, 1968).
特性
IUPAC Name |
5-bromo-3-fluoro-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISVAZZHKQNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)



![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)



![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)